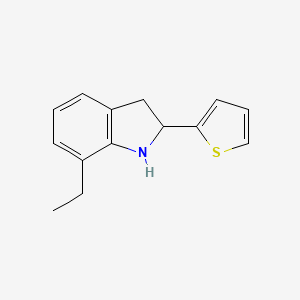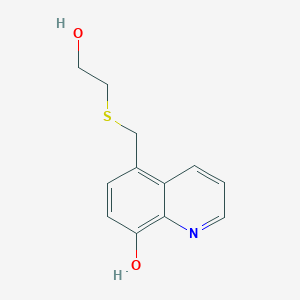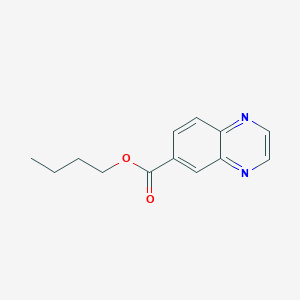
2-(4-Chlorophenyl)-6-ethoxypyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-6-ethoxypyrazine is a heterocyclic aromatic compound characterized by the presence of a pyrazine ring substituted with a 4-chlorophenyl group and an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-6-ethoxypyrazine typically involves the reaction of 4-chloroaniline with ethyl 2-chloroacetate under basic conditions to form an intermediate, which is then cyclized to yield the desired pyrazine derivative . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Chlorophenyl)-6-ethoxypyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the chlorophenyl group, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding pyrazine N-oxide.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-6-ethoxypyrazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-6-ethoxypyrazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-(4-Chlorophenyl)-pyrazine: Lacks the ethoxy group, which may affect its reactivity and biological activity.
6-Ethoxy-2-phenylpyrazine: Similar structure but with a phenyl group instead of a chlorophenyl group, leading to different chemical and biological properties.
Uniqueness: 2-(4-Chlorophenyl)-6-ethoxypyrazine is unique due to the presence of both the 4-chlorophenyl and ethoxy groups, which confer specific chemical reactivity and potential biological activities not observed in its analogs .
Propriétés
Numéro CAS |
1333222-39-1 |
|---|---|
Formule moléculaire |
C12H11ClN2O |
Poids moléculaire |
234.68 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-6-ethoxypyrazine |
InChI |
InChI=1S/C12H11ClN2O/c1-2-16-12-8-14-7-11(15-12)9-3-5-10(13)6-4-9/h3-8H,2H2,1H3 |
Clé InChI |
KCBTYJZHQLTBSW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(=CN=C1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol](/img/structure/B11877204.png)




![8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B11877242.png)
